molecular formula C15H14BrNO2 B8167028 3-(Benzyloxy)-4-bromo-N-methylbenzamide

3-(Benzyloxy)-4-bromo-N-methylbenzamide

Cat. No.: B8167028
M. Wt: 320.18 g/mol
InChI Key: BFRKKDCEGISSGC-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-bromo-N-methylbenzamide is a halogenated benzamide derivative characterized by a benzyloxy group at the 3-position, a bromine atom at the 4-position, and an N-methylamide functional group. Its molecular formula is C₁₅H₁₄BrNO₂, with a molar mass of 328.19 g/mol.

Properties

IUPAC Name

4-bromo-N-methyl-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-17-15(18)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRKKDCEGISSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-bromo-N-methylbenzamide typically involves multiple steps. One common method starts with the bromination of a benzyloxybenzene derivative, followed by amide formation with N-methylamine. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-bromo-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution of the bromine atom can result in various substituted benzamides .

Scientific Research Applications

3-(Benzyloxy)-4-bromo-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-bromo-N-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades and metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Table 1: Structural Features of Related Brominated Benzamides

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Reference
3-(Benzyloxy)-4-bromo-N-methylbenzamide 3-benzyloxy, 4-bromo, N-methylamide C₁₅H₁₄BrNO₂ Benzamide, benzyl ether, bromine -
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) 4-bromo, 4-methoxy, 2-nitroaniline C₁₄H₁₁BrN₂O₄ Nitro, methoxy, bromine
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide 3-bromo, 4-methoxy, N-anilinophenyl C₂₀H₁₇BrN₂O₂ Methoxy, bromine, aniline
N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide 4-bromo, 4-methoxybenzamido C₂₁H₁₆BrN₂O₃ Bromophenyl, methoxybenzamide

Key Observations :

  • The target compound’s benzyloxy group distinguishes it from 4MNB and the anilinophenyl derivative in , which feature nitro or aniline substituents.
  • Bromine at the 4-position is a common feature in all listed analogs, suggesting shared reactivity in halogen-based coupling reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa Spectral Data (IR/NMR/MS)
This compound Not reported Not reported ~1.3–1.5 (est.) ~12–14 IR: C=O (amide) ~1640 cm⁻¹
4MNB Not reported 485.1 (predicted) 1.447 (predicted) 12.48 ¹H-NMR: δ 3.79 (–OCH₃)
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide Not reported 485.1 (predicted) 1.447 (predicted) 12.48 MS: m/z 397.27 [M+H]⁺

Analysis :

  • The amide C=O stretching frequency (~1640 cm⁻¹) is consistent across benzamide derivatives, as seen in .
  • Predicted pKa values (~12–14) align with the weakly acidic nature of the amide proton and electron-withdrawing bromine .

Biological Activity

3-(Benzyloxy)-4-bromo-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H12BrN
  • Molecular Weight : 252.12 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a bromine atom at the 4-position of the benzamide ring and a benzyloxy group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator of specific pathways involved in cellular metabolism and signaling.

Antimicrobial Activity

Research indicates that derivatives of benzamides, including compounds similar to this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting their potential as antimicrobial agents .

Anticancer Properties

Several studies have explored the anticancer potential of benzamide derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines, indicating that this compound could possess similar activities. The mechanism often involves the induction of apoptosis in cancer cells .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown that they can inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of endogenous compounds .

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial activity of various benzamide derivatives against Gram-positive and Gram-negative bacteria.
    • Results indicated that certain substitutions on the benzamide ring significantly enhanced antibacterial activity, suggesting that this compound could exhibit similar effects due to its unique structure.
  • Cytotoxicity Assays :
    • In vitro assays on cancer cell lines demonstrated that benzamide derivatives could induce apoptosis.
    • The study highlighted the importance of substituents on the benzene ring in determining cytotoxic potency.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-Bromo-N-methylbenzamideStructureModerate anticancer activity
N-Methyl-4-bromobenzamideStructureAntimicrobial properties
This compoundStructurePotentially high antimicrobial and anticancer activity

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